

# Role of KDM4C in gene expression regulation

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Kdm4C-IN-1*

Cat. No.: *B15584669*

[Get Quote](#)

An In-depth Technical Guide on the Role of KDM4C in Gene Expression Regulation

Audience: Researchers, scientists, and drug development professionals.

## Executive Summary

Lysine-specific demethylase 4C (KDM4C), also known as JMJD2C, is a member of the JmjC domain-containing family of histone demethylases. It plays a critical role in epigenetic regulation by removing methyl groups from specific histone lysine residues, thereby influencing chromatin structure and gene expression. KDM4C primarily targets trimethylated histone H3 at lysine 9 (H3K9me3) and lysine 36 (H3K36me3), converting them to their dimethylated forms.[1][2] The removal of the repressive H3K9me3 mark is a key mechanism through which KDM4C promotes transcriptional activation.[3][4] Aberrant expression and activity of KDM4C have been implicated in the pathogenesis of numerous human diseases, most notably cancer, where it often functions as an oncogene.[1][5][6] This guide provides a comprehensive overview of KDM4C's function, its role in key signaling pathways, and the experimental methodologies used to study it.

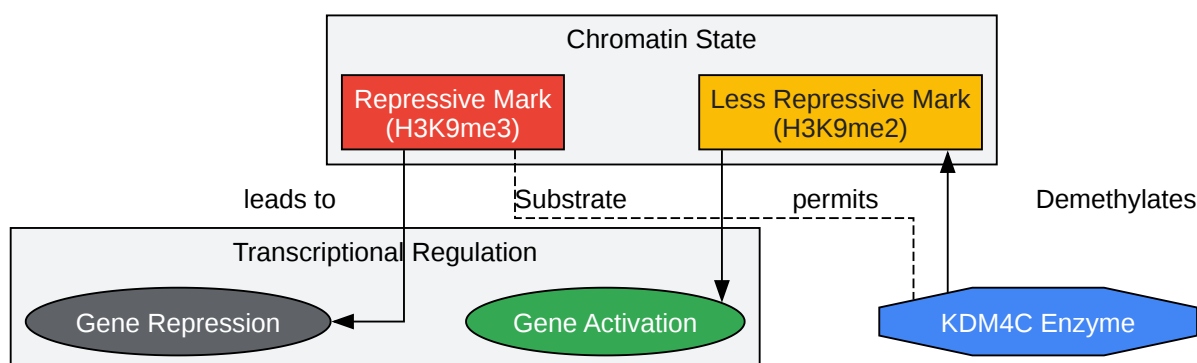
## Core Mechanism of Action

KDM4C is a 2-oxoglutarate (2-OG) and Fe(II)-dependent dioxygenase.[7] Its catalytic activity is centered within its JmjC domain. The primary mechanism by which KDM4C regulates gene expression is through the demethylation of histone substrates.

- **Histone Demethylation:** KDM4C specifically removes trimethyl groups from H3K9 and H3K36.[8] The H3K9me3 mark is a canonical signal for heterochromatin formation and

transcriptional repression. By erasing this mark, KDM4C facilitates a more open chromatin state, allowing for the binding of transcription factors and the initiation of gene expression.[3]  
[9]

- **Transcriptional Co-activation:** Beyond its catalytic activity, KDM4C can be recruited to gene promoters by transcription factors. For instance, it interacts with the androgen receptor (AR) to promote the expression of AR-responsive genes.[1] It also requires activating transcription factor 4 (ATF4) for the transcriptional activation of genes in the serine pathway.[10]
- **Non-Histone Substrates:** Emerging evidence indicates that KDM4C can also demethylate non-histone proteins. A notable example is the tumor suppressor p53. KDM4C can demethylate p53 at lysine 372 (p53K372me1), which reduces p53 stability and suppresses its pro-apoptotic functions.[5]



[Click to download full resolution via product page](#)

*Core catalytic function of KDM4C.*

## KDM4C Target Genes and Quantitative Effects

KDM4C regulates a wide array of genes involved in critical cellular processes such as cell growth, proliferation, and metabolism. Its overexpression in cancer cells often leads to the upregulation of oncogenes and genes that promote survival.

Target Gene	Cellular Process	Cancer Type	Quantitative Effect of KDM4C	Citation
MYC	Cell Cycle, Proliferation	Glioblastoma, Prostate Cancer	KDM4C knockdown significantly decreases c-Myc expression.	[3][5][11]
MDM2	p53 Regulation	Glioblastoma	KDM4C knockdown decreases MDM2 mRNA levels.	[5]
VEGFA	Angiogenesis	Non-Small Cell Lung Cancer (NSCLC)	KDM4C promotes HIF1 $\alpha$ /VEGFA signaling.	[8]
JAG1	Notch Signaling	Colon Cancer	KDM4C is required for $\beta$ -catenin-dependent transcription of JAG1.	[12]
ZBTB25	Transcription Regulation	B-cells	2.5-fold higher expression in individuals with high KDM4C.	[3]
RNMT	RNA Methylation	B-cells	2.1-fold higher expression in individuals with high KDM4C.	[3]
CXCL10	Immune Response	Lung Cancer	KDM4C inhibition increases H3K36me3 at	[13]

the CXCL10 promoter, enhancing its transcription.

Serine Pathway Genes

Amino Acid Metabolism

General

KDM4C epigenetically activates pathway genes under normal and serine-deprived conditions.

[6]

**KDM4C Enzymatic Activity & Inhibition**

**Value**

**Condition/Assay**

**Citation**

Km (H3K9me2 peptide)

443 ± 70 nM

High-Throughput Mass Spectrometry Assay

[14]

Km (2-oxoglutarate)

17.1 ± 0.9 μM

High-Throughput Mass Spectrometry Assay

[14]

Kd (Iron)

1.3 ± 0.4 μM

High-Throughput Mass Spectrometry Assay

[14]

IC50 (4-carboxy-2,2'-dipyridine)

14 ± 2 μM

High-Throughput Mass Spectrometry Assay

[14]

IC50 (N-oxalylglycine)

84 ± 11 μM

High-Throughput Mass Spectrometry Assay

[14]

Stimulation by H3K4me3

16-fold decrease in Km for H3K9me3

In cis on peptide substrates

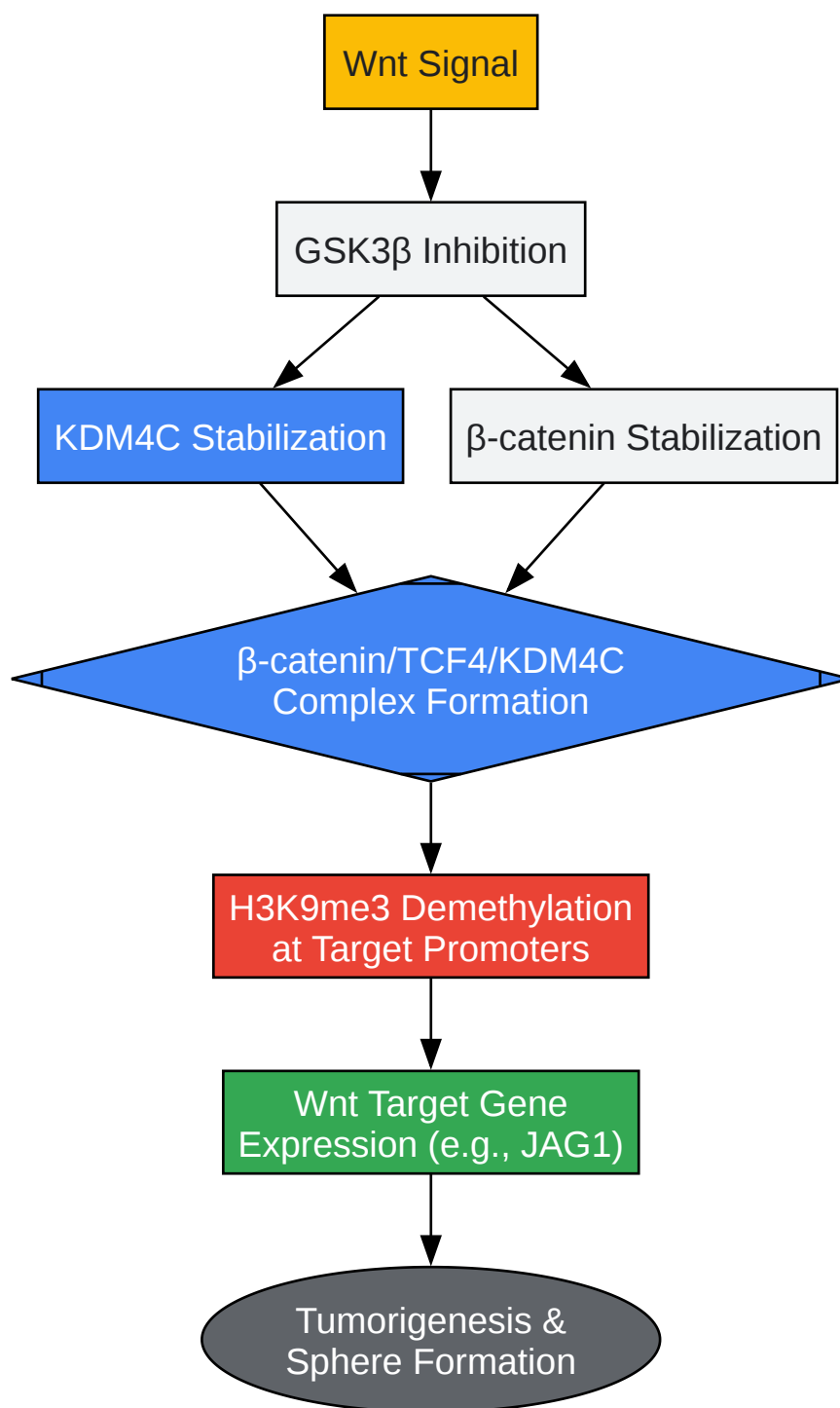
[15]

## Involvement in Key Signaling Pathways

KDM4C is a crucial node in several signaling pathways that are frequently dysregulated in cancer, contributing to tumorigenesis, proliferation, and survival.

### Wnt/ $\beta$ -catenin Signaling

In glioblastoma and colon cancer, KDM4C is a downstream target of the Wnt pathway. Wnt activation stabilizes KDM4C, leading to its accumulation in the nucleus. There, it is recruited to the  $\beta$ -catenin/TCF4 transcription complex at Wnt target gene promoters, such as AXIN2 and JAG1. By demethylating H3K9me3 at these promoters, KDM4C is required for their transcriptional activation, thereby promoting cell proliferation and sphere formation.<sup>[9][12]</sup>

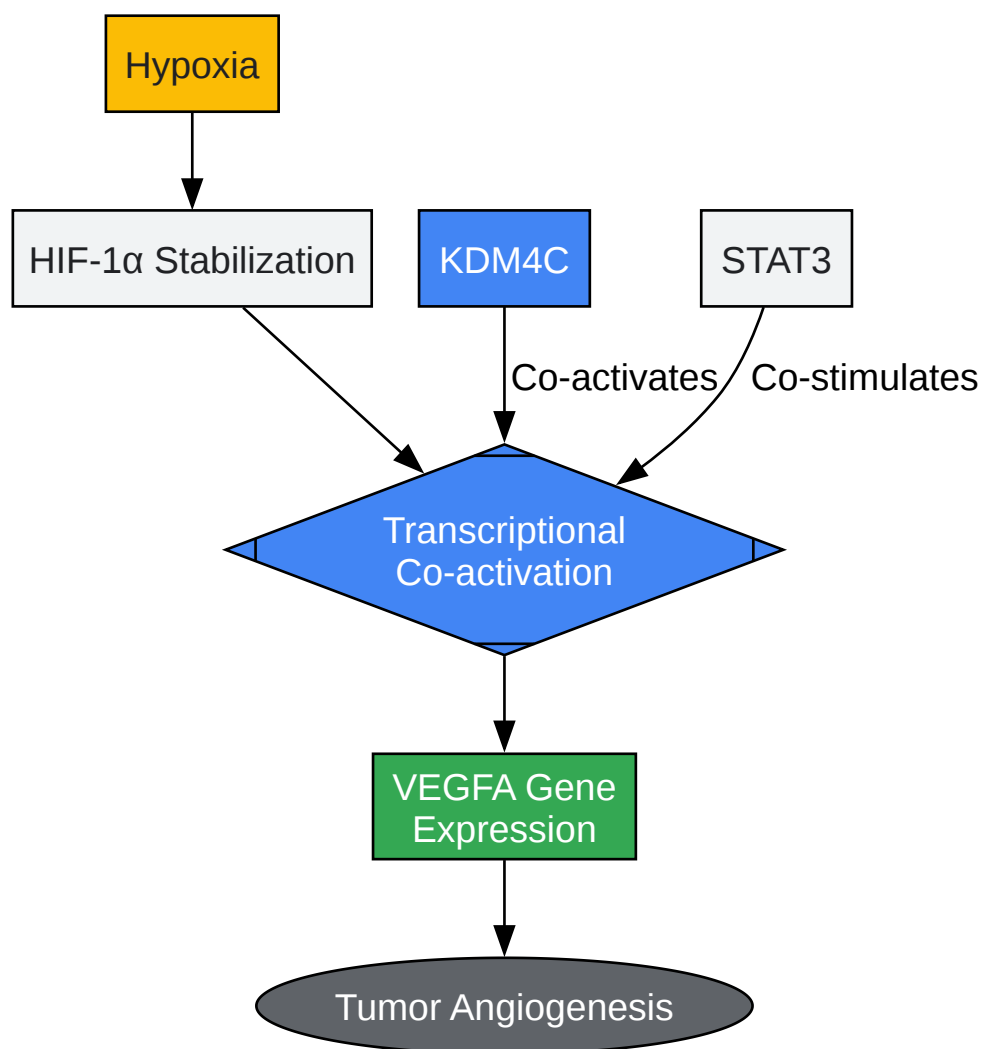


[Click to download full resolution via product page](#)

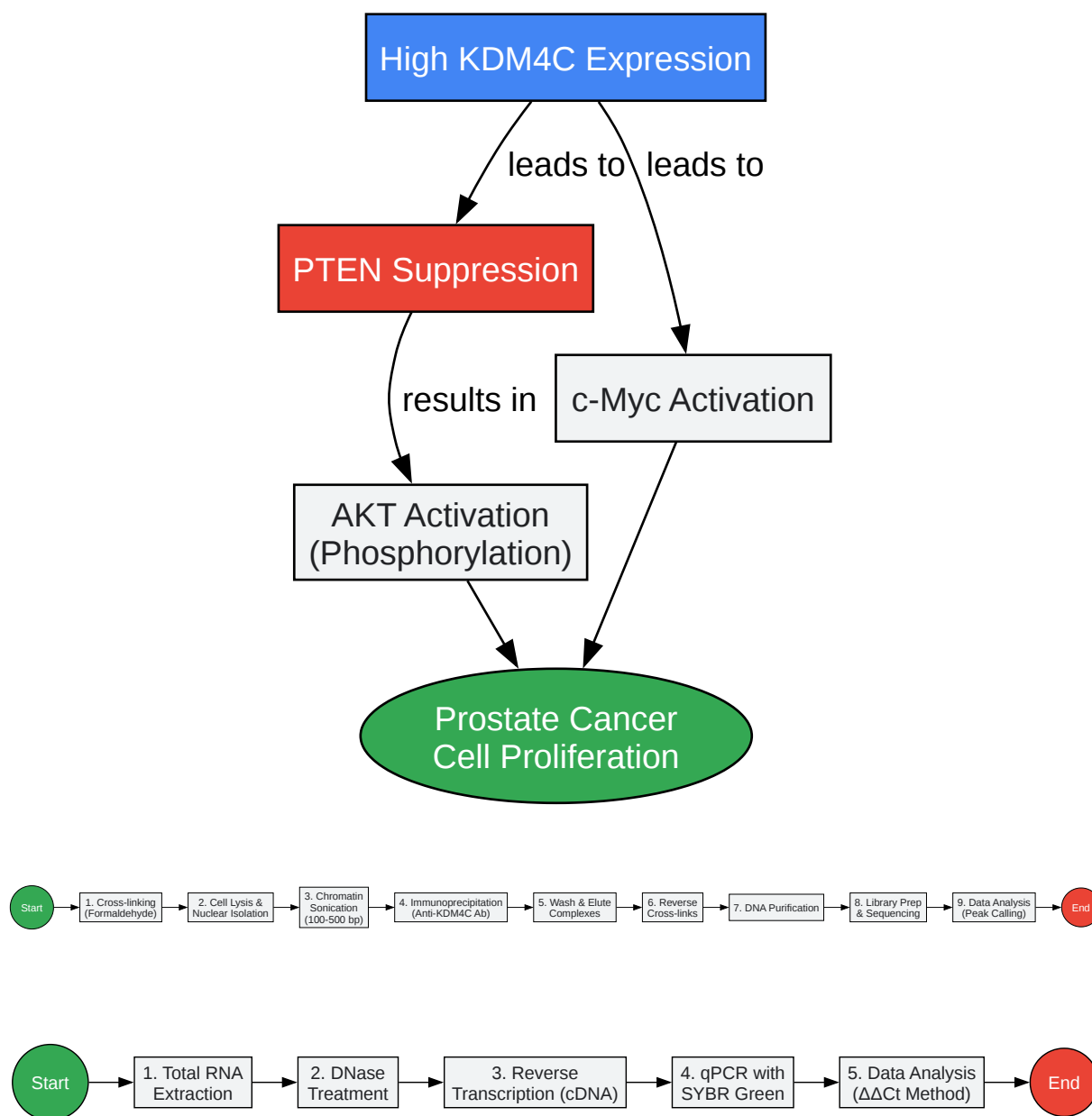
*KDM4C in the Wnt/β-catenin pathway.*

## HIF-1α Signaling in Hypoxia

Under hypoxic conditions, common in solid tumors, Hypoxia-Inducible Factor 1 $\alpha$  (HIF-1 $\alpha$ ) is stabilized. KDM4C acts as a co-activator for HIF-1 $\alpha$ , promoting the transcription of its target genes, including Vascular Endothelial Growth Factor A (VEGFA).[8] This signaling axis is critical for tumor angiogenesis, providing tumors with the necessary blood supply for growth. In some contexts, KDM4C itself is a transcriptional target of HIF-1, creating a positive feedback loop.[8]







[Click to download full resolution via product page](#)

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Histone Demethylase KDM4C Stimulates the Proliferation of Prostate Cancer Cells via Activation of AKT and c-Myc - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. Natural variation in the histone demethylase, KDM4C, influences expression levels of specific genes including those that affect cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 4. KDM4C lysine demethylase 4C [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 5. Histone demethylase KDM4C controls tumorigenesis of glioblastoma by epigenetically regulating p53 and c-Myc - PMC [pmc.ncbi.nlm.nih.gov]
- 6. diseases.jensenlab.org [diseases.jensenlab.org]
- 7. uniprot.org [uniprot.org]
- 8. Histone demethylase KDM4C activates HIF1 $\alpha$ /VEGFA signaling through the costimulatory factor STAT3 in NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Essential Roles of the Histone Demethylase KDM4C in Renal Development and Acute Kidney Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Histone Demethylase KDM4C Stimulates the Proliferation of Prostate Cancer Cells via Activation of AKT and c-Myc - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. KDM4C | Cancer Genetics Web [cancer-genetics.org]
- 13. Targeting KDM4C enhances CD8<sup>+</sup> T cell mediated antitumor immunity by activating chemokine CXCL10 transcription in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Opposing Chromatin Signals Direct and Regulate the Activity of Lysine Demethylase 4C (KDM4C) - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Role of KDM4C in gene expression regulation]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15584669#role-of-kdm4c-in-gene-expression-regulation]

---

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)